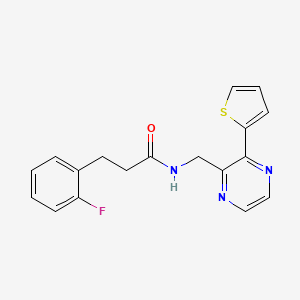![molecular formula C21H24N2O6 B2683780 ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate CAS No. 898456-58-1](/img/structure/B2683780.png)
ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The closest compound I found is Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate . It’s a compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . The IUPAC name is ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of similar compounds involves a dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 219.28 g/mol, a computed XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .
科学的研究の応用
Synthesis and Medicinal Chemistry
Research has focused on the synthesis of related compounds, demonstrating their potential in medicinal chemistry. For instance, Ahmed et al. (2006) explored the antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, synthesized through a multi-step reaction starting with hydroxyquinoline. These compounds exhibited significant inhibition of bacterial and fungal growth, showcasing the chemical's utility in developing new antimicrobial agents Maqbool Ahmed, Ranjana Sharma, D. P. Nagda, J. L. Jat, G. L. Talesara, 2006.
Catalysis and Chemical Transformations
Gemma et al. (2002) reported on the selective cobalt boride catalyzed reduction of cyanoester intermediates, a crucial step in the synthesis of novel spiro-polycondensed heterocyclic systems. This research underscores the compound's role in facilitating complex chemical transformations, leading to new structures with potential biological activities S. Gemma, G. Campiani, S. Butini, E. Morelli, P. Minetti, O. Tinti, V. Nacci, 2002.
Antibiotic Discovery
Asolkar et al. (2004) discovered new natural products, including a tetrahydroquinoline derivative named helquinoline, from Janibacter limosus with high biological activity against bacteria and fungi. This finding highlights the compound's potential in leading to new antibiotic discoveries R. Asolkar, D. Schröder, R. Heckmann, S. Lang, I. Wagner-Döbler, H. Laatsch, 2004.
Anticancer Research
Hawas et al. (2009) identified mansouramycins, isoquinolinequinones from a marine streptomycete, showing significant cytotoxicity against various cancer cell lines. This research demonstrates the compound's relevance in anticancer drug discovery, particularly for non-small cell lung cancer, breast cancer, melanoma, and prostate cancer U. Hawas, M. Shaaban, K. Shaaban, M. Speitling, A. Maier, G. Kelter, H. Fiebig, M. Meiners, E. Helmke, H. Laatsch, 2009.
Spectroscopic and Molecular Docking Studies
El-Azab et al. (2016) conducted a comprehensive spectroscopic analysis and molecular docking study on a similar compound, revealing insights into its molecular structure, electronic properties, and potential biological interactions. Such studies are crucial for understanding the compound's interactions at the molecular level, paving the way for targeted drug design A. El-Azab, K. Jalaja, A. Abdel-Aziz, A. M. Al-Obaid, Y. Mary, C. Y. Panicker, C. Alsenoy, 2016.
作用機序
3,4-Dihydroisoquinoline
This is a type of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are found in a number of natural and synthetic compounds with a wide range of biological activities . For example, some isoquinoline derivatives have been studied for their antidepressant and anticonvulsant activities .
特性
IUPAC Name |
ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-2-27-21(26)10-22-20(25)14-29-19-13-28-17(9-18(19)24)12-23-8-7-15-5-3-4-6-16(15)11-23/h3-6,9,13H,2,7-8,10-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSWZRFHXRTISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)
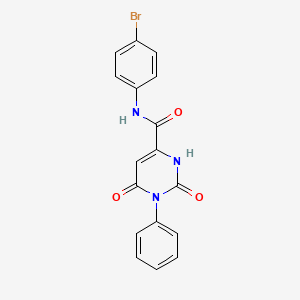
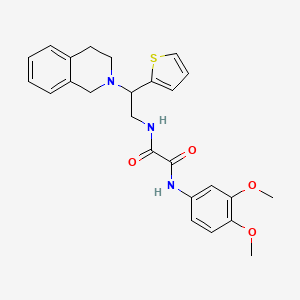
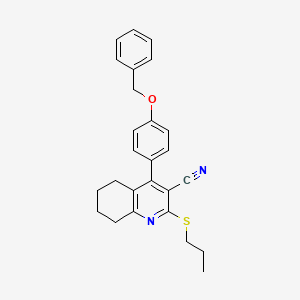
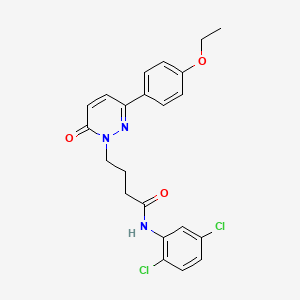
![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683708.png)

![7-(4-benzylpiperidine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2683713.png)
![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)
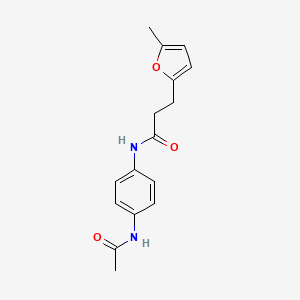

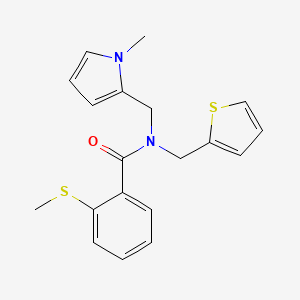
![4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)
